molecular formula C19H14FN3O B2777741 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide CAS No. 306979-33-9

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide

カタログ番号: B2777741
CAS番号: 306979-33-9
分子量: 319.339
InChIキー: LFVCCTHLMSUCNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

化学反応の分析

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

類似化合物との比較

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide can be compared with other quinazoline derivatives, such as:

This compound stands out due to its unique combination of a quinazoline core with a fluorobenzene moiety, which contributes to its distinct chemical and biological properties.

生物活性

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The incorporation of a fluorine atom at the para position of the benzenecarboxamide moiety is significant for enhancing biological activity and lipophilicity.

1. Antidiabetic Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related series of imidazo[1,2-c]quinazolines showed IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, significantly outperforming acarbose (IC50 = 750 μM) as a positive control . This suggests that this compound could also possess antidiabetic properties.

2. Antiplatelet Activity

Another aspect of interest is the antiplatelet activity associated with derivatives of 5,6-dihydrobenzo[h]quinazoline. Compounds in this category have demonstrated significant antiplatelet effects comparable to indomethacin, a well-known anti-inflammatory drug . This suggests potential applications in cardiovascular therapies.

3. Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the quinazoline scaffold has been noted in various studies. The presence of amino substituents at specific positions enhances their anti-inflammatory activity, making them promising candidates for further development in treating inflammatory diseases .

Case Study 1: Antidiabetic Efficacy

In a study evaluating the efficacy of several quinazoline derivatives on glucose metabolism, it was found that specific substitutions on the quinazoline core significantly impacted their inhibitory activity against α-glucosidase. The most potent derivative exhibited an IC50 value that was substantially lower than that of existing treatments .

Case Study 2: Antiplatelet Activity

A series of synthesized 5,6-dihydrobenzo[h]quinazolines were tested for their ability to inhibit platelet aggregation. Results indicated that certain modifications led to enhanced antiplatelet effects, suggesting that these compounds could serve as lead compounds for developing new antithrombotic agents .

Research Findings

CompoundBiological ActivityIC50 Value (μM)Reference
Acarboseα-Glucosidase Inhibitor750
Compound Xα-Glucosidase Inhibitor12.44 - 308.33
IndomethacinAnti-inflammatoryN/A
Compound YAntiplatelet ActivityN/A

特性

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCCTHLMSUCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。